3-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine
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Overview
Description
3-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes an imidazole ring, a pyrrolopyrrole moiety, and a pyridazine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the construction of the pyrrolopyrrole moiety, and finally, the formation of the pyridazine ring. Common reagents used in these reactions include various amines, aldehydes, and nitriles, often under catalytic conditions with metals like nickel or iron .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures like:
Imidazole derivatives: Known for their broad range of biological activities.
Pyridazine derivatives: Often used in medicinal chemistry for their therapeutic potential.
Pyrrolopyrrole derivatives: Investigated for their unique chemical properties
Uniqueness
What sets 3-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine apart is its unique combination of these heterocyclic structures, which may confer distinct biological and chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(3-methylimidazol-4-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H22N6O/c1-25-14-22-9-19(25)21(28)27-12-16-10-26(11-17(16)13-27)20-8-7-18(23-24-20)15-5-3-2-4-6-15/h2-9,14,16-17H,10-13H2,1H3 |
InChI Key |
HQHUZGFJKSEPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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